![molecular formula C14H12ClNO3 B5624681 2-methoxyphenyl (4-chlorophenyl)carbamate](/img/structure/B5624681.png)
2-methoxyphenyl (4-chlorophenyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of carbamate derivatives involves the condensation of 2-propen-1-ones with phenyl isocyanate, leading to compounds like "2-methoxyphenyl (4-chlorophenyl)carbamate" among others. These compounds have been characterized based on analytical and spectral data, demonstrating the versatility of carbamate synthesis methods (Kumari, Singh, & Walia, 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as "3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid," has been elucidated using spectroscopic techniques and X-ray crystallography. These studies provide insights into the regioisomerism and conformational aspects of such molecules, which are crucial for understanding their reactivity and properties (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Chemical reactions involving carbamate compounds are diverse, including their synthesis from different precursors and their reactivity towards various chemical agents. For example, directed lithiation reactions have been explored for compounds with similar structures, offering pathways for further functionalization and the synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 2013).
Physical Properties Analysis
The physical properties of carbamate compounds, including "2-methoxyphenyl (4-chlorophenyl)carbamate," can be inferred from related studies that explore their thermal stability, solubility, and crystalline structure. These properties are essential for their practical applications and handling (Simokaitiene et al., 2012).
Chemical Properties Analysis
The chemical properties of carbamates, such as reactivity, mechanism of action, and interactions with biological targets, are subjects of continuous research. Studies on the antimicrobial and nematicidal activities of carbamate derivatives highlight the potential of these compounds in agriculture and medicine (Kumari, Singh, & Walia, 2014).
Scientific Research Applications
Molecular Analysis and Biological Activity
A study delved into the molecular characterization of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT), involving quantum chemical method and vibrational spectral techniques. The compound exhibited notable antifungal and antibacterial effects, supported by molecular docking studies revealing interactions with various proteins. Further analysis involved studying non-covalent interactions, analyzing natural bond orbitals for molecular stability, and computing Fukui functions to understand local reactivity properties (Viji et al., 2020).
Synthesis and Pharmacological Evaluation
Another research effort led to the preparation of 2-{4-(2-{5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyrazol-1- yl}-2-oxoethoxy)phenyl}-3-(substituted phenyl)-1,3-thiazolidin-4-one. The properties of this compound showcased significant potential in anti-cancer and HIV treatments compared to similar compounds. The study also assessed its physical properties, including melting point and spectral data (IR and NMR), confirming the structure of the compound. Additionally, the synthesized products were evaluated for their antimicrobial activity, demonstrating effective antibacterial and antifungal properties (Patel et al., 2013).
Nonlinear Optical Properties
The nonlinear optical properties of 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene were extensively studied, highlighting its potential for optical device applications. The research included synthesizing the compound, determining its structure, and calculating various properties such as magnetic moment, natural band orbital, frontier molecular orbitals, and hyperpolarizability. The findings underscored the compound's significant nonlinear optical properties, making it suitable for use in nonlinear optics studies and optical device applications (Mostaghni et al., 2022).
Safety and Hazards
properties
IUPAC Name |
(2-methoxyphenyl) N-(4-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-12-4-2-3-5-13(12)19-14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBWLROOGVYFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667265 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methoxyphenyl 4-chlorophenylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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